5,6-Dimethoxybenzimidazole

Overview

Description

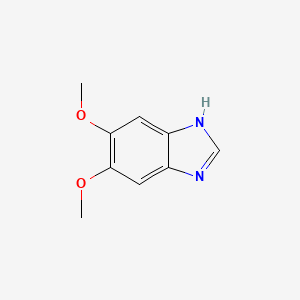

5,6-Dimethoxybenzimidazole: is a heterocyclic aromatic organic compound It consists of a benzene ring fused to an imidazole ring, with methoxy groups positioned at the 5th and 6th carbon atoms of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxybenzimidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method is the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxybenzimidazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Biological Significance

5,6-Dimethoxybenzimidazole is a derivative of benzimidazole, characterized by two methoxy groups at the 5 and 6 positions of the benzene ring. This structure is crucial as it plays a role in the synthesis of vitamin B12, where it acts as a ligand for cobalt ions. The compound's molecular formula is with a molecular weight of approximately 196.22 g/mol.

Vitamin B12 Synthesis

This compound serves as a precursor in the biosynthesis of vitamin B12. Studies have shown that its supplementation can enhance vitamin B12 production in ruminants, leading to improved growth performance and metabolic health. For instance, a study indicated that supplementing sheep diets with this compound significantly increased vitamin B12 synthesis and overall nutrient absorption .

| Study | Animal | Supplementation Level | Vitamin B12 Increase |

|---|---|---|---|

| Sheep | 1.5 g/d | +7.4 mg/d | |

| Dairy Cows | Not specified | Significant improvement |

Livestock Nutrition

The incorporation of this compound in animal feed has been linked to enhanced growth rates and feed efficiency in livestock. A notable trial demonstrated that sheep receiving this compound showed increased dry matter intake and average daily weight gain compared to control groups .

| Parameter | Control Group | Supplemented Group |

|---|---|---|

| Dry Matter Intake (DMI) | Baseline | Increased by X% |

| Average Daily Gain (ADG) | Baseline | Increased by Y% |

Drug Development

The unique chemical structure of this compound makes it a candidate for drug development, particularly in creating compounds targeting specific diseases. The benzimidazole core is known for its ability to interact with biological targets effectively, which has been exploited in designing new therapeutic agents .

Case Studies

- A study explored the effects of this compound on cellular growth inhibition in various bacterial strains, demonstrating its potential as an antibacterial agent.

- Another research project evaluated its role in enhancing the efficacy of existing antibiotics through synergistic effects.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxybenzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxy groups can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further contributing to its activity.

Comparison with Similar Compounds

5,6-Dimethylbenzimidazole: Similar structure but with methyl groups instead of methoxy groups. It is a component of vitamin B12 and has different biological activities.

5,6-Dichlorobenzimidazole: Contains chlorine atoms instead of methoxy groups. It has been studied for its antiviral and anticancer properties.

5,6-Dinitrobenzimidazole: Contains nitro groups instead of methoxy groups. It is used in the synthesis of energetic materials.

Uniqueness: 5,6-Dimethoxybenzimidazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility, bioavailability, and metabolic stability, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Biological Activity

5,6-Dimethoxybenzimidazole (DMB) is a compound with significant biological activity, particularly in the context of microbial growth inhibition and vitamin B12 synthesis. This article explores its mechanisms of action, effects on various biological systems, and potential applications based on recent research findings.

Structure and Properties

This compound is a derivative of benzimidazole, characterized by two methoxy groups at the 5 and 6 positions of the benzene ring. This structural modification influences its biological interactions and pharmacological properties.

Inhibition of Microbial Growth

Recent studies have highlighted DMB's ability to inhibit the growth of certain bacteria, notably Salmonella enterica subsp. enterica sv. Typhimurium. The compound acts by interfering with the biosynthesis of adenosylcobalamin (coenzyme B12), a critical cofactor in various enzymatic reactions. Specifically, DMB's structural similarity to flavin cofactors allows it to inhibit flavoenzymes involved in metabolic pathways essential for bacterial survival .

Table 1: Effects of DMB on S. Typhimurium

| Concentration (mM) | Observed Effect |

|---|---|

| 0.5 | Minimal growth inhibition |

| 1.0 | Significant growth reduction |

| 2.0 | Complete growth arrest |

The mechanism involves DMB's competition with natural substrates for binding sites on enzymes such as flavin dehydrogenase and other flavoenzymes, leading to reduced metabolic efficacy . Whole genome sequencing of resistant mutants has identified mutations in transport genes that may enhance substrate uptake, thereby alleviating DMB's inhibitory effects .

Role in Vitamin B12 Synthesis

DMB is also crucial in the biosynthesis of vitamin B12 in ruminants. Supplementation with DMB has been shown to enhance microbial protein synthesis and improve ruminal health in sheep by increasing vitamin B12 levels and other metabolites such as ammonia-N and volatile fatty acids (VFAs) .

Table 2: Impact of DMB Supplementation on Rumen Parameters

| Parameter | Control Group | DMB Supplemented Group |

|---|---|---|

| Vitamin B12 (µg/L) | 120 | 180 |

| Ammonia-N (mg/L) | 15 | 25 |

| Total VFA (mM) | 70 | 90 |

The increase in vitamin B12 synthesis correlates with enhanced feed intake and overall animal performance, indicating that DMB plays a vital role in ruminant nutrition .

Case Studies

A study involving sheep demonstrated that dietary inclusion of DMB significantly improved growth performance metrics such as dry matter intake (DMI) and microbial protein synthesis compared to control groups not receiving the supplement. The results suggested that DMB supplementation could be an effective strategy for enhancing ruminant nutrition and productivity .

Pharmacological Applications

Research into the pharmacological properties of benzimidazole derivatives indicates that compounds like DMB may possess antimicrobial, antiviral, anticancer, and antifungal activities. The specific medicinal properties are likely influenced by structural features and substituents on the benzimidazole core .

Q & A

Basic Research Questions

Q. What are the key spectral characterization techniques for confirming the structural integrity of 5,6-Dimethoxybenzimidazole?

- Methodological Answer : Structural validation typically involves a combination of ¹H/¹³C NMR to confirm methoxy group positions and aromatic proton environments, FT-IR for functional group analysis (e.g., N-H stretching in benzimidazole), and mass spectrometry (ESI-MS or HRMS) to verify molecular weight. X-ray crystallography (as in ) is critical for resolving stereoelectronic properties. For example, crystal structures of benzimidazole derivatives often reveal intramolecular hydrogen bonding, which influences reactivity .

Q. How can researchers screen the preliminary biological activity of this compound derivatives?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For instance, substitutions at the benzimidazole core, such as 5,6-dimethoxy groups, have shown enhanced inhibition of human PLK1 (IC₅₀ = 2 nM) and cytotoxicity in HCT116 colon carcinoma cells (IC₅₀ = 699 nM) . Pair these assays with dose-response curves to establish potency (EC₅₀/IC₅₀) and selectivity indices against non-target cells.

Q. What synthetic strategies are employed to introduce methoxy groups at the 5,6-positions of benzimidazole?

- Methodological Answer : Methoxy groups are typically introduced via nucleophilic aromatic substitution or Ullmann coupling using o-dihalo precursors and methoxide ions. Post-synthetic modifications, such as demethylation or selective oxidation, can fine-tune electronic properties. While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods for dimethylbenzimidazoles involve condensation of 4,5-diamino-1,2-dimethoxybenzene with carboxylic acids under acidic conditions .

Advanced Research Questions

Q. How does the 5,6-dimethoxy substitution influence structure-activity relationships (SAR) in kinase inhibitors?

- Methodological Answer : The electron-donating methoxy groups enhance π-π stacking with hydrophobic kinase pockets (e.g., PLK1’s ATP-binding site) and improve metabolic stability by reducing oxidative degradation. SAR studies on benzimidazole thiophenes revealed that 5,6-dimethoxy substitution at R3 significantly lowered IC₅₀ values compared to methyl or chloro groups, likely due to optimized dipole-dipole interactions . Computational docking (e.g., AutoDock Vina) can validate these interactions by mapping binding poses and calculating binding energies.

Q. What quantum chemical descriptors are critical in QSAR modeling for this compound derivatives?

- Methodological Answer : E-HOMO (energy of the highest occupied molecular orbital) and heat of formation are pivotal descriptors. E-HOMO reflects electron-donating capacity, correlating with inhibitory activity (e.g., higher E-HOMO enhances ligand-receptor attraction) . For robust QSAR models, use DFT-B3LYP/6-31G *-optimized geometries** and validate via leave-one-out cross-validation (Q² > 0.7). The AM1 method has shown superior predictive power (r² = 0.854, Q² = 0.755) for benzimidazole analogs .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies often arise from pH-dependent solubility or metabolic interference . For example, methoxy groups may improve membrane permeability but reduce aqueous solubility. Address this by:

- Conducting parallel assays in buffered vs. unbuffered media .

- Using LC-MS/MS to quantify intracellular concentrations of the compound.

- Applying molecular dynamics simulations to assess conformational stability under varying pH .

Q. What role does this compound play in natural product biosynthesis or isolation?

- Methodological Answer : While not directly reported in biosynthesis pathways, its detection in Hibiscus asper leaf extracts via GC-MS (m/z 178.19) suggests potential antioxidant or allelopathic roles . For isolation, use methanol-water extraction followed by silica gel chromatography (hexane:ethyl acetate gradient). Confirm purity via HPLC (C18 column, λ = 254 nm) and compare retention times with synthetic standards .

Properties

IUPAC Name |

5,6-dimethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUHKQHOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345024 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72721-02-9 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.